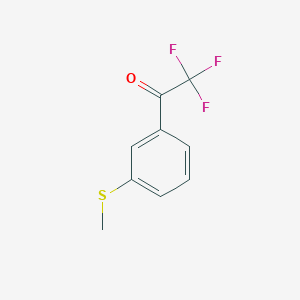
2,2,2-Trifluoro-1-(3-(methylthio)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TFME is a fluorinated ketone that has been shown to be a useful building block in the synthesis of complex organic molecules. It was first synthesized in 2010 by researchers at the University of California, Berkeley, and has since been used in various organic synthesis applications.
Wirkmechanismus
The mechanism of action of TFME is not fully understood, but it is believed to act as a Michael acceptor in organic reactions. This means that it can react with nucleophiles, such as amines or enolates, to form new carbon-carbon bonds.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of TFME. However, it has been shown to be relatively non-toxic and has low acute toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TFME is its unique chemical properties, which make it a useful building block in the synthesis of complex organic molecules. However, its high cost and limited availability can be a limitation for lab experiments.
Zukünftige Richtungen
There are several future directions for research on TFME. One area of interest is the development of new synthetic methods for TFME that are more efficient and cost-effective. Another area of interest is the exploration of new applications for TFME in the synthesis of complex organic molecules. Additionally, further research is needed to better understand the mechanism of action and potential biochemical and physiological effects of TFME.
In conclusion, TFME is a promising compound that has gained attention in scientific research due to its potential applications in the field of organic synthesis. Its unique chemical properties make it a useful building block in the synthesis of complex organic molecules. However, further research is needed to fully understand its mechanism of action and potential biochemical and physiological effects.
Synthesemethoden
TFME can be synthesized through a multi-step process starting from 3-bromothiophene. The first step involves the reaction of 3-bromothiophene with magnesium to form a Grignard reagent. This reagent is then reacted with 2,2,2-trifluoroacetophenone to form the desired product, TFME.
Wissenschaftliche Forschungsanwendungen
TFME has been used in various scientific research applications, including the synthesis of natural products, pharmaceuticals, and agrochemicals. It has been shown to be a useful building block in the synthesis of complex organic molecules due to its unique chemical properties.
Eigenschaften
CAS-Nummer |
166831-66-9 |
|---|---|
Produktname |
2,2,2-Trifluoro-1-(3-(methylthio)phenyl)ethanone |
Molekularformel |
C9H7F3OS |
Molekulargewicht |
220.21 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(3-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H7F3OS/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5H,1H3 |
InChI-Schlüssel |
NAUFBIYCPREGRE-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC(=C1)C(=O)C(F)(F)F |
Kanonische SMILES |
CSC1=CC=CC(=C1)C(=O)C(F)(F)F |
Synonyme |
Ethanone, 2,2,2-trifluoro-1-[3-(methylthio)phenyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



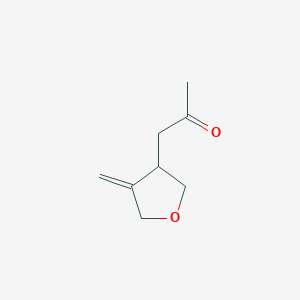
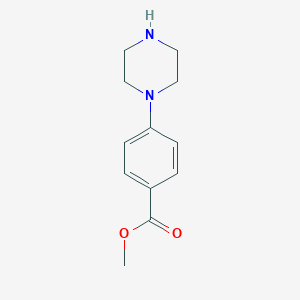
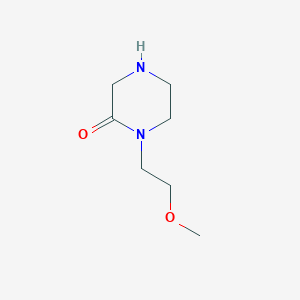
![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B67519.png)
![2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B67520.png)
![1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B67521.png)
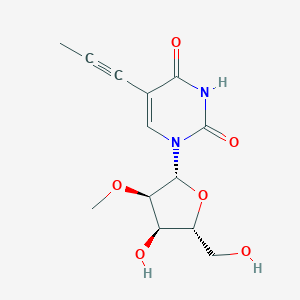
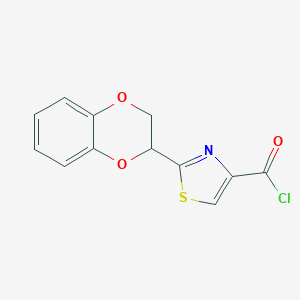
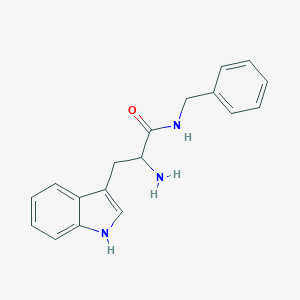
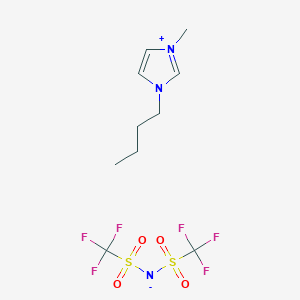
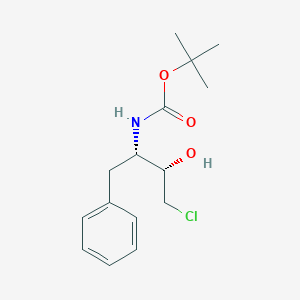
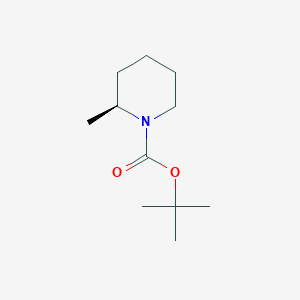
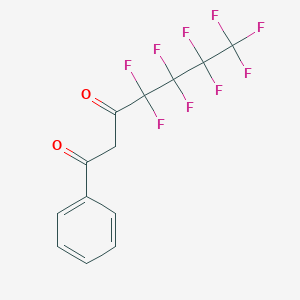
![4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole](/img/structure/B67553.png)